molecular formula C19H21ClN2O4S B2592086 1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 922093-61-6

1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No. B2592086
CAS RN: 922093-61-6
M. Wt: 408.9
InChI Key: UAXLKXTXHBTMSG-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on related sulfonamide compounds has demonstrated advancements in synthesis techniques, including the development of new synthetic routes and the characterization of novel compounds. Studies like those by Upadhyaya et al. (1997) highlight the synthesis and characterization of related compounds, providing insights into their structural properties and potential applications in further chemical reactions (Upadhyaya et al., 1997).

Photophysical Properties

The exploration of photophysical properties in related methanesulfonamide compounds, as detailed by Kauffman and Bajwa (1993), sheds light on the potential use of these compounds in applications requiring fluorescence or as part of scintillating detecting media (Kauffman & Bajwa, 1993).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of amido sulfonamido methane linked bis heterocycles have been investigated, revealing the potential therapeutic applications of these compounds. Research by Premakumari et al. (2014) found that chloro substituted amido sulfonamido bisimidazole exhibited excellent antimicrobial activity and potency against various cancer cell lines (Premakumari et al., 2014).

Chemical Stability and Structural Analysis

Studies focusing on the chemical stability and structural analysis of related compounds provide valuable information for the development of pharmaceuticals and materials with improved performance. For instance, Eberlin et al. (2013) reported on the methanesulfonic acid salt forms of carbamazepine, highlighting the importance of understanding the structural and stability aspects of sulfonamide derivatives (Eberlin et al., 2013).

Docking Studies and Crystal Structure Analysis

Docking studies and crystal structure analysis, such as those conducted by Al-Hourani et al. (2015), provide insights into the interaction mechanisms of sulfonamide derivatives with biological targets, paving the way for the design of more effective drugs (Al-Hourani et al., 2015).

properties

IUPAC Name

1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-19(2)12-26-17-10-14(8-9-16(17)22(3)18(19)23)21-27(24,25)11-13-6-4-5-7-15(13)20/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLKXTXHBTMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.